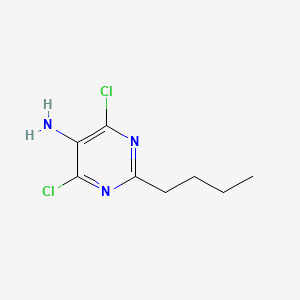

4,6,7-Trimethoxyisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

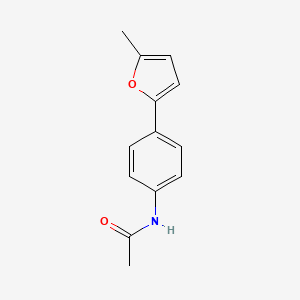

La 4,6,7-Trimetoxisoquinolina es un compuesto orgánico que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de piridina. La presencia de tres grupos metoxilo en las posiciones 4, 6 y 7 del anillo de isoquinolina le confiere a este compuesto sus propiedades químicas únicas. Es de gran interés en química medicinal debido a sus posibles actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4,6,7-Trimetoxisoquinolina normalmente implica los siguientes pasos:

Nitración: Comenzando con 3,4-dimetoxi-acetofenona, se lleva a cabo la nitración para obtener 2-nitro-4,5-dimetoxi-acetofenona.

Condensación: El compuesto nitro se condensa entonces con dimetilformamida dimetil acetal para formar 1-(4,5-dimetoxi-2-nitrofenil)-3-(dimetilamino)propenil-1-ona.

Reducción y ciclación: La hidrogenación del producto de condensación conduce a la formación de 4-hidroxi-6,7-dimetoxiquinolina mediante reducción y ciclación.

Metilación: Finalmente, la metilación del compuesto hidroxílico produce 4,6,7-Trimetoxisoquinolina.

Métodos de producción industrial: La producción industrial de 4,6,7-Trimetoxisoquinolina sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4,6,7-Trimetoxisoquinolina experimenta varias reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden producir derivados de tetrahidroisoquinolina.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir varios grupos funcionales en diferentes posiciones del anillo de isoquinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador es típica.

Sustitución: Las reacciones de acilación y alquilación de Friedel-Crafts son comunes, utilizando reactivos como el cloruro de aluminio (AlCl3) y los cloruros de acilo.

Productos principales:

Oxidación: Derivados de quinolina.

Reducción: Derivados de tetrahidroisoquinolina.

Sustitución: Varias isoquinolinas sustituidas dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

La 4,6,7-Trimetoxisoquinolina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Los estudios han demostrado su potencial como agente antiproliferativo contra las células cancerosas.

Medicina: Se está investigando su posible uso en el desarrollo de nuevos fármacos contra el cáncer.

Industria: Se utiliza en la síntesis de colorantes y pigmentos .

Mecanismo De Acción

El mecanismo de acción de la 4,6,7-Trimetoxisoquinolina implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: Se dirige a enzimas y receptores específicos implicados en la proliferación celular y la apoptosis.

Vías implicadas: Puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas mediante la modulación de vías de señalización como la vía PI3K/Akt

Compuestos similares:

- 5,6,7-Trimetoxisoquinolina

- 6,7-Metilendioxisoquinolina

- 4,5,6,7-Tetrametoxisoquinolina

Comparación: La 4,6,7-Trimetoxisoquinolina es única debido a la posición específica de sus grupos metoxilo, lo que influye en su reactividad química y actividad biológica.

Comparación Con Compuestos Similares

- 5,6,7-Trimethoxyisoquinoline

- 6,7-Methylenedioxyisoquinoline

- 4,5,6,7-Tetramethoxyisoquinoline

Comparison: 4,6,7-Trimethoxyisoquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity.

Propiedades

Fórmula molecular |

C12H13NO3 |

|---|---|

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

4,6,7-trimethoxyisoquinoline |

InChI |

InChI=1S/C12H13NO3/c1-14-10-4-8-6-13-7-12(16-3)9(8)5-11(10)15-2/h4-7H,1-3H3 |

Clave InChI |

GZYGFGXEJLWASG-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C=NC=C2OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)

![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)